molecular formula C19H20ClN3O5S B5026922 2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide

2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide

Cat. No.: B5026922
M. Wt: 437.9 g/mol
InChI Key: KZQPKBVJTJRZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide is an organic compound with the molecular formula C19H20ClN3O5S It is a complex molecule featuring a chloro group, a nitro group, and a sulfonamide group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide typically involves multiple steps:

    Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine (cyclohexylamine) with a sulfonyl chloride derivative.

    Amide Bond Formation: The final step involves coupling the sulfonamide derivative with the nitro-chlorobenzene derivative using a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, iron, and hydrochloric acid.

    Nucleophiles: Amines, thiols, and alkoxides.

    Hydrolysis Conditions: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: 2-amino-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: Its derivatives can be used to study enzyme inhibition, receptor binding, and other biological processes.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the nitro, chloro, and sulfonamide groups allows for interactions with various molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-nitrophenyl)benzamide: Lacks the sulfonamide group, which may reduce its biological activity.

    N-(4-cyclohexylsulfamoylphenyl)-4-nitrobenzamide: Lacks the chloro group, which may affect its reactivity and binding properties.

    2-chloro-N-(4-methylphenyl)-4-nitrobenzamide: Lacks the sulfonamide group, which may alter its solubility and biological activity.

Uniqueness

2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as a drug candidate by improving its solubility and ability to interact with biological targets.

Properties

IUPAC Name

2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c20-18-12-15(23(25)26)8-11-17(18)19(24)21-13-6-9-16(10-7-13)29(27,28)22-14-4-2-1-3-5-14/h6-12,14,22H,1-5H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQPKBVJTJRZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.